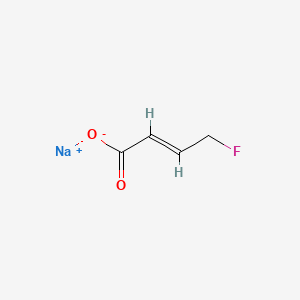![molecular formula C8H15NO5 B13417475 Propanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, (R)-(9CI)](/img/structure/B13417475.png)
Propanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, (R)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, ®-(9CI) is a chemical compound with the molecular formula C8H13NO5 and a molecular weight of 203.19 g/mol . This compound is characterized by the presence of a propanoic acid backbone with a tert-butoxycarbonyl (Boc) protected amino group and an oxo group. It is often used in organic synthesis and various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, ®-(9CI) typically involves the protection of amino acids with the Boc group. The Boc group can be introduced using tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The Boc protection is a common step in peptide synthesis, and the compound is often produced in bulk for use in pharmaceutical and biochemical research .
化学反応の分析
Types of Reactions
Propanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, ®-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can remove the Boc protecting group under acidic conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The Boc group can be removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, oxo derivatives, and substituted propanoic acid derivatives .
科学的研究の応用
Propanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, ®-(9CI) has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals and as a building block for drug synthesis.
Industry: Applied in the production of fine chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of Propanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, ®-(9CI) involves the interaction of the Boc-protected amino group with various molecular targets. The Boc group can be deprotected under acidic conditions to release the free amine, which can then participate in further chemical reactions. The compound’s effects are mediated through its ability to form stable amide bonds with primary amines in the presence of activators such as EDC or HATU .
類似化合物との比較
Similar Compounds
3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid: Similar structure with a Boc-protected amino group.
Propanoic acid, 1,1-dimethylethyl ester: Contains a tert-butyl ester group instead of a Boc-protected amino group.
Propanoic acid, 3,3’-[[2-[(2-carboxyethoxy)methyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1,3-propanediyl]bis(oxy)]bis-: A branched PEG linker with a Boc-protected amino group.
Uniqueness
Propanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, ®-(9CI) is unique due to its specific structure that combines a propanoic acid backbone with a Boc-protected amino group and an oxo group. This combination makes it a versatile intermediate in organic synthesis and a valuable reagent in various scientific research applications .
特性
分子式 |
C8H15NO5 |
|---|---|
分子量 |
205.21 g/mol |
IUPAC名 |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]oxypropanoic acid |
InChI |
InChI=1S/C8H15NO5/c1-5(6(10)11)14-9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m1/s1 |
InChIキー |
NRYLENBEAWHHMU-RXMQYKEDSA-N |
異性体SMILES |
C[C@H](C(=O)O)ONC(=O)OC(C)(C)C |
正規SMILES |
CC(C(=O)O)ONC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


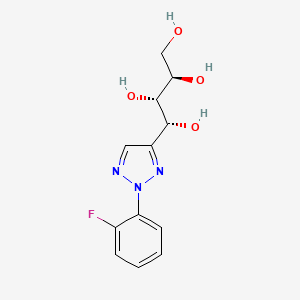
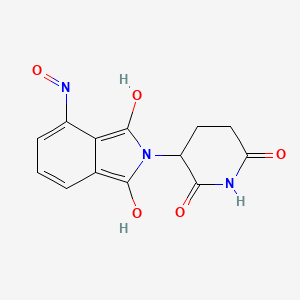
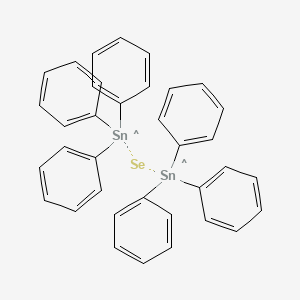
![1-Propanesulfonic acid, 3-[[3-(dimethylamino)propyl][(tridecafluorohexyl)sulfonyl]amino]-](/img/structure/B13417402.png)
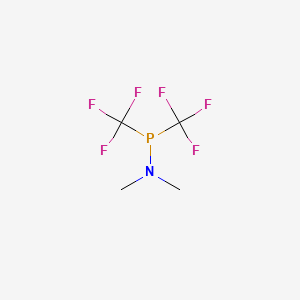
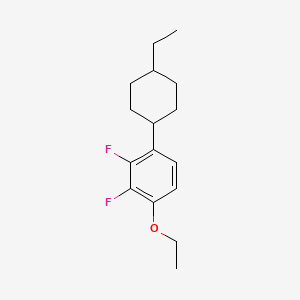
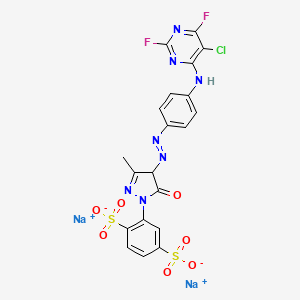
![(4R,4aR,5S,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-5-ol](/img/structure/B13417418.png)
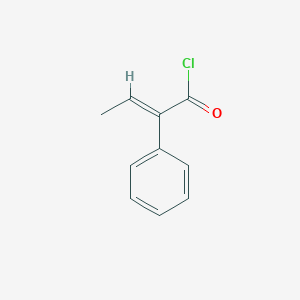

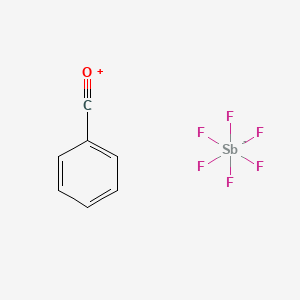
![N-Methyl-N-[2-(methylamino)ethyl]aniline Hydrochloride](/img/structure/B13417439.png)
